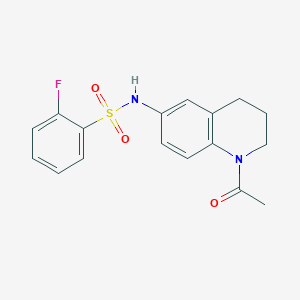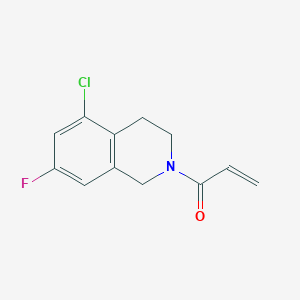![molecular formula C15H13ClN2O3 B2423337 [(3-Methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate CAS No. 389810-30-4](/img/structure/B2423337.png)
[(3-Methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3-Methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and organic synthesis. This compound is also known by its chemical formula C14H13ClN2O3 and is commonly referred to as MCCP.
作用机制
The exact mechanism of action of MCCP is not yet fully understood, but it is believed to exert its biological effects by interacting with specific cellular targets. Studies have shown that MCCP can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of certain enzymes, such as cholinesterases and tyrosinases, which play important roles in various physiological processes.
Biochemical and Physiological Effects:
MCCP has been shown to exhibit a range of biochemical and physiological effects, including antitumor, antimicrobial, and antiviral activities. It has also been shown to have inhibitory effects on certain enzymes, such as cholinesterases and tyrosinases. Additionally, studies have suggested that MCCP may have potential neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using MCCP in laboratory experiments is its unique chemical properties, which make it a versatile building block for organic synthesis. Additionally, its potential applications in medicinal chemistry and pharmacology make it a promising candidate for drug development. However, there are also some limitations associated with the use of MCCP in laboratory experiments, including its relatively high cost and limited availability.
未来方向
There are several potential future directions for research on MCCP. One area of interest is the development of new drugs based on MCCP, particularly for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of MCCP and its potential effects on various physiological processes. Finally, research on the synthesis and properties of MCCP derivatives may lead to the development of new and improved compounds with even greater potential for scientific and medical applications.
合成方法
The synthesis of MCCP involves a multi-step process that begins with the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methylbenzylamine to obtain the amide product, which is further reacted with methyl chloroformate to yield the final MCCP compound.
科学研究应用
MCCP has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit antitumor, antimicrobial, and antiviral activities, making it a promising candidate for the development of new drugs. MCCP has also been investigated for its potential use as a building block in organic synthesis, due to its unique chemical properties.
属性
IUPAC Name |
[2-(3-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-10-4-2-5-11(8-10)18-13(19)9-21-15(20)12-6-3-7-17-14(12)16/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVLTAZZNGMRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2423255.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2423259.png)
![(3-Chlorophenyl)-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone](/img/structure/B2423260.png)

![2-methyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2423263.png)
![N,N-diethyl-4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2423264.png)


![N-(1,3-benzodioxol-5-yl)-1-[2-(2,4-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2423272.png)
![2-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2423274.png)

